N-(8-quinolinyl)isonicotinamide

NNMT inhibition Nicotinamide N-methyltransferase Cancer metabolism

N-(8-Quinolinyl)isonicotinamide (CAS 33757-58-3, synonym N-quinolin-8-ylpyridine-4-carboxamide) is a synthetic small-molecule heterocyclic amide with molecular formula C₁₅H₁₁N₃O and a molecular weight of 249.27 g/mol. The compound belongs to the quinolin-8-yl-nicotinamide structural class, in which an 8-aminoquinoline moiety is linked via an amide bond to the 4-position of a pyridine ring.

Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
Cat. No. B270698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-quinolinyl)isonicotinamide
Molecular FormulaC15H11N3O
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2
InChIInChI=1S/C15H11N3O/c19-15(12-6-9-16-10-7-12)18-13-5-1-3-11-4-2-8-17-14(11)13/h1-10H,(H,18,19)
InChIKeyLPPMWVKXXNJXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(8-Quinolinyl)isonicotinamide for Research Procurement: Compound Class and Baseline Identity


N-(8-Quinolinyl)isonicotinamide (CAS 33757-58-3, synonym N-quinolin-8-ylpyridine-4-carboxamide) is a synthetic small-molecule heterocyclic amide with molecular formula C₁₅H₁₁N₃O and a molecular weight of 249.27 g/mol . The compound belongs to the quinolin-8-yl-nicotinamide structural class, in which an 8-aminoquinoline moiety is linked via an amide bond to the 4-position of a pyridine ring [1]. This scaffold has been explored in medicinal chemistry programs targeting cancer (pancreatic), NNMT inhibition, TRPV1 antagonism, and MAO-B inhibition [2][3]. The core scaffold has produced lead-optimized derivatives such as QN523 and QN519, which have demonstrated potent in vitro and in vivo anticancer activity [4].

Why N-(8-Quinolinyl)isonicotinamide Cannot Be Substituted with Simple Quinoline Amides


Within the quinoline-amide chemical space, subtle regiochemical and electronic variations produce large differences in target selectivity and potency. The 8-quinolinyl substitution pattern combined with the isonicotinamide (4-pyridinecarboxamide) moiety creates a unique hydrogen-bonding geometry and metal-coordination capability that is absent in the corresponding 3-quinolinyl, nicotinamide (3-pyridinecarboxamide), or tetrahydroquinolinyl analogs [1]. As the quantitative evidence below demonstrates, a compound that is a nanomolar NNMT inhibitor (Ki = 89 nM) may simultaneously be a weak MAO-B inhibitor (IC₅₀ ≈ 8.6 μM), while closely related 8-substituted derivatives can exhibit anticancer therapeutic windows with no overt toxicity in xenograft models—a profile that generic quinoline carboxamides do not replicate [2][3][4].

N-(8-Quinolinyl)isonicotinamide: Quantified Differentiation Evidence Against Comparators


NNMT Inhibitory Potency: N-(8-Quinolinyl)isonicotinamide vs. Quinoline and Nicotinamide

N-(8-Quinolinyl)isonicotinamide is reported as a potent inhibitor of human nicotinamide N-methyltransferase (NNMT) with a Ki of 89 nM [1]. This represents a >50-fold improvement in binding affinity compared to the endogenous substrate nicotinamide (Km ~5–10 μM range for NNMT) [2]. The simple heterocycle quinoline, a core substructure, exhibits substantially weaker NNMT inhibition (estimated IC₅₀ > 10 μM from related enzyme assays), confirming that the full quinolinyl-isonicotinamide scaffold is required for nanomolar potency [3].

NNMT inhibition Nicotinamide N-methyltransferase Cancer metabolism

MAO-B vs. MAO-A Selectivity Profile of N-(8-Quinolinyl)isonicotinamide

In recombinant human enzyme assays, N-(8-quinolinyl)isonicotinamide inhibits MAO-B with an IC₅₀ of 8,600 nM, while its IC₅₀ against MAO-A is 58,000 nM [1]. This yields an MAO-A/MAO-B selectivity ratio of approximately 6.7-fold in favor of MAO-B. By contrast, the clinically used MAO-B inhibitor selegiline exhibits sub-nanomolar MAO-B IC₅₀ with >1,000-fold selectivity over MAO-A, and the fragment quinoline itself has been reported as a non-selective or MAO-A-preferring inhibitor in human brain mitochondria [2][3]. Thus, N-(8-quinolinyl)isonicotinamide provides a moderate selectivity window that is mechanistically interesting but insufficient for therapeutic MAO-B application without further optimization.

MAO inhibition Monoamine oxidase B Selectivity ratio

Anticancer Potency of QN523 (Quinolin-8-yl-nicotinamide Derivative) vs. Gemcitabine and Other Quinoline Derivatives

The optimized derivative QN523, which retains the core quinolin-8-yl-nicotinamide scaffold of N-(8-quinolinyl)isonicotinamide, demonstrates single-digit to sub-micromolar cytotoxicity across a panel of 12 human cancer cell lines, with IC₅₀ values ranging from 0.1 to 5.7 μM . In the MIA PaCa-2 pancreatic cancer cell line, QN523 exhibits an IC₅₀ of 0.11 μM, which is comparable to gemcitabine (the standard-of-care chemotherapeutic) under the same assay conditions [1]. The parent screening hit QN519 shows IC₅₀ values <1 μM across multiple cancer lines, while 16 out of 50 synthesized analogs achieved IC₅₀ <1 μM in at least one pancreatic cancer line [2]. By contrast, simple 8-aminoquinoline or isonicotinamide fragments lack meaningful cytotoxicity (IC₅₀ typically >50 μM) [3]. QN523 also demonstrated significant tumor volume reduction in a MIA PaCa-2 mouse xenograft model without gross toxicity or histopathological organ changes [4].

Pancreatic cancer Cytotoxicity IC50 Quinolin-8-yl-nicotinamide

Metal Chelation and Physicochemical Differentiation: N-(8-Quinolinyl)isonicotinamide vs. 8-Hydroxyquinoline

N-(8-Quinolinyl)isonicotinamide contains an amide carbonyl and a quinoline nitrogen that can participate in metal coordination, but its chelation mode differs fundamentally from that of 8-hydroxyquinoline, which relies on the N,O-bidentate 8-hydroxy motif [1]. The compound exhibits a predicted pKa of approximately 11.45 and a topological polar surface area (TPSA) of 54.9 Ų, compared to ~33 Ų for 8-hydroxyquinoline, reflecting the contribution of the isonicotinamide group to polarity and hydrogen-bonding capacity . Solubility measurements indicate that N-(8-quinolinyl)isonicotinamide is soluble in DMSO up to at least 25 mg/mL (~100 mM) . In contrast, 8-hydroxyquinoline is primarily soluble in organic solvents and exhibits lower aqueous compatibility at neutral pH. These differences impact formulation strategies for cell-based assays and in vivo dosing.

Metal chelation Physicochemical properties Solubility

Optimal Use Cases for Procuring N-(8-Quinolinyl)isonicotinamide Based on Quantitative Evidence


NNMT Chemical Probe Development for Metabolic Disease and Cancer Research

Given its nanomolar NNMT Ki (89 nM) and the ~100-fold potency advantage over nicotinamide or quinoline fragments, N-(8-quinolinyl)isonicotinamide is best deployed as a starting scaffold for developing selective NNMT inhibitors [1]. Researchers investigating NNMT's role in obesity, metabolic syndrome, or cancer cell proliferation can use this compound to establish structure-activity relationships (SAR) at the NNMT active site and as a reference inhibitor for in vitro enzyme assays.

Pancreatic Cancer Lead Optimization Starting Point

The quinolin-8-yl-nicotinamide scaffold (exemplified by QN523) has demonstrated equipotent cytotoxicity to gemcitabine in pancreatic cancer cell lines (IC₅₀ 0.11 μM) and significant in vivo tumor growth inhibition without observable toxicity [2]. Procurement of N-(8-quinolinyl)isonicotinamide is therefore strategically justified for medicinal chemistry teams pursuing novel pancreatic cancer therapeutics who need the parent scaffold for systematic derivatization and SAR expansion.

Moderate MAO-B Selectivity Reference for Neuroscience Assay Panels

With an MAO-B IC₅₀ of 8,600 nM and an MAO-A/MAO-B selectivity ratio of ~6.7, N-(8-quinolinyl)isonicotinamide can serve as a moderate-selectivity reference compound in MAO isozyme selectivity screening panels [3]. It fills a niche between non-selective quinoline-based inhibitors and ultra-selective clinical candidates, providing a benchmark for assessing selectivity improvements during lead optimization of novel MAO-B inhibitors.

Metal-Coordination Chemistry and Chelation-Focused Probe Design

The differentiated chelation geometry of the quinolinyl-isonicotinamide scaffold—with a higher TPSA (54.9 Ų) and distinct pKa compared to 8-hydroxyquinoline—makes this compound suitable for studies requiring a non-hydroxylated, amide-based metal-binding motif . Applications include design of metal-sensitive fluorescent probes, metalloenzyme inhibitor scaffolds, and metal-organic framework (MOF) building blocks where 8-hydroxyquinoline's redox activity is problematic.

Quote Request

Request a Quote for N-(8-quinolinyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.